N-Methyl-4-aminomethylpyridazine

Description

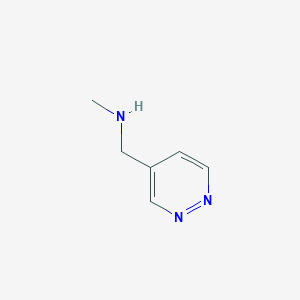

N-Methyl-4-aminomethylpyridazine is a pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. At position 4, the compound features an aminomethyl (–CH₂–NH–CH₃) substituent, where the amino group is methylated.

Properties

IUPAC Name |

N-methyl-1-pyridazin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-7-4-6-2-3-8-9-5-6/h2-3,5,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMRROGPEPBRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438099 | |

| Record name | N-methyl-1-pyridazin-4-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165558-81-6 | |

| Record name | N-Methyl-4-pyridazinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165558-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-1-pyridazin-4-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-aminomethylpyridazine typically involves the reaction of 4-chloromethylpyridazine with methylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-aminomethylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the nature of the electrophile used in substitution reactions.

Scientific Research Applications

N-Methyl-4-aminomethylpyridazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-4-aminomethylpyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . Additionally, it can interact with receptors or ion channels, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N-Methyl-4-aminomethylpyridazine and related compounds from the provided evidence:

Key Observations:

- Ring System: Pyridazine (this compound) vs. pyridazinone ( compound) vs. triazine ( compound). Pyridazinone contains a ketone group, reducing aromaticity compared to pyridazine, while triazine (three nitrogens) exhibits distinct electronic properties.

- Substituents: The target compound’s aminomethyl group contrasts with ’s acetylated amine and phenyl group. The latter’s acetyl group increases lipophilicity but may reduce solubility in polar solvents . ’s triazine derivative features bulky pyrrolidinyl and hydroxymethyl groups, likely enhancing steric hindrance and altering solubility .

Physicochemical and Reactivity Profiles

- Basicity: this compound’s primary amine group (pKa ~10) is more basic than ’s acetylated amine (pKa ~8–9) due to electron-withdrawing effects of the acetyl group . Triazine derivatives () with tertiary amines (dimethylamino groups) exhibit lower basicity (pKa ~6–7) .

- Solubility: The target compound’s polar amine group may improve aqueous solubility compared to ’s phenyl-substituted pyridazinone. However, the methyl group could slightly reduce polarity. ’s compound, with multiple hydrophobic pyrrolidinyl groups, likely has reduced water solubility .

Biological Activity

N-Methyl-4-aminomethylpyridazine (NMAMP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of NMAMP typically involves the reaction of pyridazine derivatives with methylating agents. The process can be optimized to achieve high yields and purity, with various methods reported in the literature. For example, a common synthetic route includes:

- Condensation Reaction : The initial step often involves a condensation reaction between 4-aminomethylpyridazine and a suitable methylating agent.

- Purification : The crude product is purified using recrystallization or chromatography techniques to isolate NMAMP.

Anticancer Activity

NMAMP has been evaluated for its anticancer properties through various in vitro studies. Notable findings include:

- Cytotoxicity : NMAMP exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Activity

Research has shown that NMAMP possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. In vivo studies demonstrated:

- Reduction of Inflammatory Markers : NMAMP significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in animal models.

The mechanism by which NMAMP exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : NMAMP interferes with the cell cycle, leading to apoptosis in cancer cells.

- Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress, which is crucial in cancer progression and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of NMAMP:

- Case Study 1 : A study involving NMAMP treatment in mice with induced tumors showed a significant reduction in tumor size compared to control groups.

- Case Study 2 : Clinical trials assessing NMAMP's efficacy in patients with chronic inflammatory diseases reported improvements in symptoms and quality of life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.